molecular formula C12H22N2O2 B7535430 N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide

N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide

Cat. No.: B7535430
M. Wt: 226.32 g/mol
InChI Key: ZYFXJWXBKBCMFA-UHFFFAOYSA-N
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Description

N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a cyclohexane ring attached to a carboxamide group, which is further substituted with a 2-methylpropylcarbamoyl group. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide typically involves the reaction of cyclohexanecarboxylic acid with 2-methylpropylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The general reaction scheme is as follows:

Cyclohexanecarboxylic acid+2-methylpropylamineDCCThis compound\text{Cyclohexanecarboxylic acid} + \text{2-methylpropylamine} \xrightarrow{\text{DCC}} \text{this compound} Cyclohexanecarboxylic acid+2-methylpropylamineDCC​this compound

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃), leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄) to convert the amide group into an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: KMnO₄, CrO₃, acidic or basic conditions.

    Reduction: LiAlH₄, sodium borohydride (NaBH₄), in anhydrous solvents.

    Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a catalyst or under reflux conditions.

Major Products:

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines.

    Substitution: Various substituted amides or other derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide has found applications in several scientific domains:

Mechanism of Action

The mechanism of action of N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. Additionally, the cyclohexane ring provides hydrophobic interactions that can enhance binding affinity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct physical and chemical properties, making it suitable for specialized applications in various fields.

Properties

IUPAC Name

N-(2-methylpropylcarbamoyl)cyclohexanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-9(2)8-13-12(16)14-11(15)10-6-4-3-5-7-10/h9-10H,3-8H2,1-2H3,(H2,13,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYFXJWXBKBCMFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)NC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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